Product packaging for 4-(Tert-butoxy)benzene-1,2-diamine(Cat. No.:CAS No. 86723-68-4)

4-(Tert-butoxy)benzene-1,2-diamine

Cat. No.: B13253801
CAS No.: 86723-68-4
M. Wt: 180.25 g/mol
InChI Key: JBSCYVSZBIIYFH-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)benzene-1,2-diamine is a substituted benzene-1,2-diamine featuring a tert-butoxy functional group. This configuration makes it a valuable building block in organic synthesis and materials science research. The compound is of significant interest for the development of novel chemical entities. Research Applications & Value: This diamine is primarily utilized as a key precursor in heterocyclic chemistry. Researchers employ it in the synthesis of complex molecular structures, such as benzimidazole derivatives. The electron-donating tert-butoxy group can influence the electronic properties and steric profile of the resulting molecules, which is a critical factor in tailoring materials for specific applications. In material science, this compound serves as a monomer for constructing functional polymers and organic frameworks. Its derivatives are investigated for their potential electronic and photophysical characteristics, which could be applicable in the development of advanced organic semiconductors or ligands for catalytic systems. Handling & Safety: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use. Always consult the safety data sheet (SDS) prior to handling and adhere to standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O B13253801 4-(Tert-butoxy)benzene-1,2-diamine CAS No. 86723-68-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86723-68-4

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzene-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,11-12H2,1-3H3

InChI Key

JBSCYVSZBIIYFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)N)N

Origin of Product

United States

Physicochemical Properties of 4 Tert Butoxy Benzene 1,2 Diamine

The physical and chemical properties of 4-(tert-butoxy)benzene-1,2-diamine are fundamental to its application in chemical synthesis. These properties are summarized in the table below.

PropertyValueReference
CAS Number 86723-68-4 google.combldpharm.com
Molecular Formula C₁₀H₁₆N₂O bldpharm.com
Molecular Weight 180.25 g/mol google.combldpharm.com

This table is interactive. Users can sort and filter the data.

Synthesis of 4 Tert Butoxy Benzene 1,2 Diamine

While a definitive, detailed synthetic protocol for 4-(tert-butoxy)benzene-1,2-diamine is not extensively documented in publicly available literature, general methods for the synthesis of substituted phenylenediamines can provide a conceptual framework. A common strategy involves the reduction of a corresponding nitroaniline precursor. For instance, the synthesis of 4-n-butyl-1,2-phenylenediamine is achieved through the hydrogenation of 4-n-butyl-2-nitroaniline using a platinum oxide catalyst. prepchem.com A similar approach could hypothetically be adapted for the synthesis of this compound, starting from a suitably substituted nitrobenzene (B124822) derivative.

Another relevant synthetic methodology is the preparation of 4-bromo-o-phenylenediamine, which involves the bromination of o-phenylenediamine (B120857) followed by hydrolysis. google.com This highlights the potential for functionalizing the benzene (B151609) ring of a phenylenediamine core.

Applications in Organic Synthesis

Established Synthetic Routes to the 1,2-Diaminobenzene Core

The formation of the 1,2-diaminobenzene scaffold is a critical step in the synthesis of the target compound. Two primary methods are widely employed: the reduction of nitro precursors and the alkylation of existing aromatic diamines.

Reduction of Nitro Precursors

The reduction of dinitro or nitro-amino aromatic compounds is a fundamental and extensively utilized method for preparing 1,2-diaminobenzenes. This approach offers versatility through the use of various reducing agents and catalytic systems, allowing for chemoselectivity in the presence of other functional groups.

A common strategy involves the catalytic hydrogenation of a corresponding dinitrobenzene derivative. This is often carried out using transition metal catalysts such as palladium on carbon (Pd/C) or nickel. scispace.comnih.gov For instance, the reduction of a dinitrophenyl precursor can be achieved with hydrogen gas in the presence of a catalyst. nih.gov Another approach utilizes metal/acid systems, such as tin and hydrochloric acid (Sn/HCl), which are effective in reducing nitro groups without affecting other reducible functionalities like carbonyl groups. scispace.com

The use of sodium borohydride (B1222165) (NaBH₄) in combination with transition metal complexes has also emerged as a powerful reducing system. While NaBH₄ alone is generally not strong enough to reduce nitro groups, its reactivity can be significantly enhanced by the addition of catalysts like Ni(PPh₃)₄. jsynthchem.com This system allows for the reduction of nitroaromatics to their corresponding amines under mild conditions. jsynthchem.com Similarly, catalytic transfer hydrogenation, employing reagents like hydrazine (B178648) in the presence of Pd/C, provides an alternative to traditional hydrogenation with gaseous hydrogen. scispace.com

Recent advancements have focused on developing more environmentally benign and selective methods. For example, metal-free reductions using reagents like tetrahydroxydiboron (B82485) have been reported to proceed under mild conditions and tolerate a range of functional groups. organic-chemistry.org

The choice of reducing agent and reaction conditions is crucial for achieving high yields and selectivity, particularly when other sensitive functional groups are present in the molecule.

Alkylation of Aromatic Diamines

Alkylation of pre-existing aromatic diamines represents another key strategy for accessing more complex diamine structures. This method involves the direct introduction of alkyl groups onto the amino functionalities of a diamine. While this approach can be effective, controlling the degree and position of alkylation to achieve mono- or di-alkylation selectively can be challenging due to the increased nucleophilicity of the amine after the first alkylation. researchgate.net

Iridium-catalyzed N-alkylation reactions have shown promise for the selective mono-N-arylation of aliphatic diamines. researchgate.net This highlights the potential for catalytic systems to control selectivity in alkylation processes. The use of heterogeneous catalysts, such as zeolites and silica-alumina, has also been explored for the alkylation of aromatic amines, offering advantages in terms of catalyst recovery and selective production of mono-alkylated products. google.com

Functionalization Strategies for Introducing the 4-(Tert-butoxy) Substituent

The introduction of the tert-butoxy (B1229062) group at the 4-position of the benzene (B151609) ring is a defining feature of the target molecule. This can be accomplished through several synthetic strategies, including nucleophilic substitution, catalytic coupling, and protection-deprotection sequences.

Nucleophilic Substitution Approaches on Aromatic Systems

Nucleophilic aromatic substitution (SNAAr) provides a direct route for introducing the tert-butoxy group. This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophile, in this case, the tert-butoxide anion. The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group significantly facilitates this reaction by stabilizing the intermediate Meisenheimer complex. libretexts.org

For example, a suitably substituted fluoronitrobenzene derivative can undergo nucleophilic aromatic substitution with a diamine, followed by subsequent chemical modifications to yield the desired product. mdpi.com The reaction of a chlorobenzene (B131634) derivative with sodium hydroxide (B78521) at high temperatures, known as the Dow process, is a classic example of nucleophilic aromatic substitution, although it requires harsh conditions. libretexts.org

Catalytic Coupling Reactions for Ether Linkage Formation

Modern catalytic cross-coupling reactions offer powerful and versatile methods for forming the C-O ether linkage of the tert-butoxy group. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl ethers. tcichemicals.com More contemporary methods, such as the Buchwald-Hartwig amination, which is palladium-catalyzed, have also been adapted for C-O bond formation, although they are more commonly used for C-N bond formation. tcichemicals.com

Recent developments have seen the emergence of benzene-1,2-diamine ligands for use in Ullmann-type cross-coupling reactions. These ligands can coordinate with copper to catalyze a variety of C(sp²)-O cross-coupling reactions at room temperature. tcichemicals.com This approach benefits from the formation of an electron-rich anionic complex that facilitates rapid oxidative addition. tcichemicals.com

Protection-Deprotection Methodologies in Regioselective Synthesis

In multi-step syntheses, the use of protecting groups is often essential to achieve regioselectivity and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. fishersci.co.uknih.gov

A typical strategy might involve the protection of one or both amino groups of a diamine before introducing the tert-butoxy substituent. For example, a mono-Boc protected diamine can be synthesized by treating the diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net This allows for selective functionalization at other positions of the molecule. The Boc group can then be removed using acids like hydrochloric acid or trifluoroacetic acid (TFA). fishersci.co.uk

This protection-deprotection strategy allows for a high degree of control over the synthesis, ensuring that the tert-butoxy group is introduced at the desired position and that the amino groups are available for subsequent reactions.

Data Tables

Table 1: Reagents for Reduction of Nitro Precursors

Reducing SystemCatalyst/Co-reagentKey Features
Catalytic HydrogenationPd/C, NiWidely used, effective for dinitro compounds. scispace.comnih.gov
Metal/AcidSn/HClChemoselective, reduces nitro groups in the presence of carbonyls. scispace.com
Sodium BorohydrideNi(PPh₃)₄Enhanced reactivity, mild conditions. jsynthchem.com
Catalytic Transfer HydrogenationHydrazine/Pd/CAvoids the use of gaseous hydrogen. scispace.com
Metal-Free ReductionTetrahydroxydiboronEnvironmentally benign, tolerates various functional groups. organic-chemistry.org

Table 2: Methods for Introducing the Tert-butoxy Group

MethodKey ReagentsMechanismNotes
Nucleophilic Aromatic SubstitutionTert-butoxide, Activated Aryl HalideAddition-EliminationRate enhanced by electron-withdrawing groups. libretexts.org
Ullmann-type CouplingCopper Catalyst, Benzene-1,2-diamine LigandOxidative Addition/Reductive EliminationCan proceed at room temperature. tcichemicals.com
Protection-DeprotectionBoc₂O, Acid (e.g., TFA, HCl)Amine Protection/DeprotectionAllows for regioselective synthesis. fishersci.co.ukresearchgate.net

Optimization of Reaction Conditions and Parameters

The successful synthesis of this compound hinges on the careful optimization of several reaction parameters. The reduction of the nitro group in 4-tert-butoxy-2-nitroaniline is the pivotal step, and its efficiency is governed by the interplay of solvents, catalysts, temperature, and reaction duration.

The choice of solvent is a critical factor that can significantly influence the reaction rate, yield, and selectivity of the synthesis of this compound. The reduction of nitroarenes is sensitive to the solvent environment, with polarity playing a key role.

Polar protic solvents like water and alcohols are often employed. For instance, a green reduction method for converting nitrobenzene (B124822) to aniline (B41778) utilizes lignocellulosic biomass in subcritical water and alcohol, highlighting the utility of such solvents. researchgate.net In the catalytic reduction of 2-nitroaniline (B44862), aqueous media are frequently used. nih.gov A specific synthesis of a related aromatic diamine, 4-tert-butyl-1,2-phenylene bis(4-aminobenzoate), was achieved through catalytic hydrogenation using ethyl acetate (B1210297) as the solvent. koreascience.kr For the reduction of other nitroanilines, ethanol (B145695) has also been used effectively, for example, in reductions employing tin(II) chloride. mdpi.com

The selection of the solvent can also impact the behavior of the catalyst and reactants. In some cases, solvent-free reaction conditions have been developed for the synthesis of related heterocyclic compounds from o-phenylenediamines, offering environmental and processing advantages. nih.gov The solvatochromic shifts observed for similar molecules like p-nitroaniline in different solvents (water, dioxane, cyclohexane) underscore the profound effect the solvent can have on the electronic states of the molecule, which can, in turn, affect its reactivity. acs.org

Table 1: Solvent Effects in the Reduction of Nitroarenes

Solvent SystemReactant/Product SystemObservations
Subcritical Water/AlcoholNitrobenzene to AnilineEnables a green reduction process using biomass as a hydrogen source. researchgate.net
Ethyl Acetate4-tert-butyl-1,2-phenylene bis(4-nitrobenzoate) to corresponding diamineEffective solvent for Pd/C catalyzed hydrogenation. koreascience.kr
EthanolReduction of ortho-fluoronitrobenzene derivativesUsed successfully with tin(II) chloride as the reductant. mdpi.com
Aqueous MediumReduction of 2-nitroaniline and 4-nitroaniline (B120555)Commonly used for reductions with nanocatalysts like CuFe₂O₄ and sodium borohydride. nih.govresearchgate.netnih.gov
Dichloromethane (B109758) (CH₂Cl₂)Organocatalyzed additions to nitrostyreneEmployed as a solvent for organocatalyzed reactions involving diamine-derived catalysts. mdpi.com

The catalytic reduction of the nitro group is the most common and efficient method for preparing o-phenylenediamines. A variety of catalytic systems have been developed, with the choice of catalyst and its loading being paramount for achieving high conversion and selectivity.

Heterogeneous catalysts are widely favored due to their ease of separation and potential for recycling. Palladium on carbon (Pd/C) is a classic and effective catalyst for the hydrogenation of nitroarenes. koreascience.kr In one procedure, a suspension of the nitro-precursor and Pd/C in ethyl acetate was hydrogenated under pressure to yield the diamine. koreascience.kr

Nanoparticle catalysts have gained significant attention due to their high surface area and catalytic activity. nih.gov Various metal nanoparticles, including those made of gold (Au), silver (Ag), platinum (Pt), copper (Cu), and palladium (Pd), have been shown to be effective for the reduction of nitroanilines. nih.govacs.org For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a magnetically separable and reusable catalyst for the rapid reduction of 2-nitroaniline and 4-nitroaniline at room temperature. researchgate.netnih.gov The catalytic efficacy is often dependent on the catalyst's morphology and the presence of stabilizing agents. nih.gov

Homogeneous catalysts or stoichiometric reductants are also used. Tin(II) chloride (SnCl₂) in a solvent like ethanol is a well-established method for the reduction of aromatic nitro compounds. mdpi.com

Catalyst loading is a crucial parameter to optimize. While higher loading can increase the reaction rate, it also adds to the cost. In organocatalysis involving diamine derivatives, catalyst loading is typically around 10 mol%. mdpi.com For heterogeneous catalysts, the ratio of catalyst to substrate is optimized to ensure a complete and efficient reaction. In one reported synthesis, 0.2 g of Pd/C was used for 5.0 g of the nitro-compound. koreascience.kr

Table 2: Catalyst Systems for Nitroaniline Reduction

CatalystReductantSubstrate ExampleKey Features
Pd/CH₂ gas4-tert-butyl-1,2-phenylene bis(4-nitrobenzoate)Widely used, efficient heterogeneous catalyst. koreascience.kr
Tin(II) chloride (SnCl₂)-ortho-fluoronitrobenzene derivativesClassical stoichiometric reductant. mdpi.com
CuFe₂O₄ NanoparticlesNaBH₄2-Nitroaniline, 4-NitroanilineMagnetically recoverable, high efficiency at room temperature. researchgate.netnih.gov
Gold (Au) NanoparticlesNaBH₄2-NitroanilineFrequently reported for reductions in aqueous media. nih.gov
Platinum (Pt) ColloidsH₂ gasSubstituted NitroaromaticsHigh selectivity, catalyst can be recycled.

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize product yield and minimize the formation of byproducts. The optimal temperature and time profile depends heavily on the chosen synthetic route, including the specific catalyst and solvent system.

Many modern catalytic systems are designed to operate under mild conditions. For instance, the Pd/C-catalyzed hydrogenation of a nitro-precursor to a diamine was successfully carried out at room temperature for 4 hours. koreascience.kr Similarly, the reduction of 2-nitroaniline and 4-nitroaniline using highly active CuFe₂O₄ nanoparticles with sodium borohydride was completed in as little as 40 to 90 seconds at room temperature. researchgate.netnih.gov

In contrast, some procedures may require elevated temperatures to proceed at a reasonable rate. The synthesis of certain benzodiazepines from o-phenylenediamines under solvent-free conditions has been performed at temperatures ranging from 80 °C to 130 °C, with reaction times from 15 minutes to several hours. nih.gov The choice of temperature can be a trade-off between reaction speed and selectivity, as higher temperatures can sometimes lead to undesired side reactions.

Table 3: Example Temperature and Time Profiles for Related Reductions

Catalyst SystemTemperatureReaction TimeSubstrate/Product System
Pd/C, H₂Room Temperature4 hoursSynthesis of 4-tert-butyl-1,2-phenylene bis(4-aminobenzoate). koreascience.kr
CuFe₂O₄ NPs, NaBH₄Room Temperature90 secondsReduction of 2-nitroaniline to o-phenylenediamine. researchgate.netnih.gov
CuFe₂O₄ NPs, NaBH₄Room Temperature40 secondsReduction of 4-nitroaniline to p-phenylenediamine (B122844). researchgate.netnih.gov
Volcanic Ash130 °C20 minutesSynthesis of 1,5-benzodiazepines from o-phenylenediamine. nih.gov
MIL-101(Cr) MOF80 °C30 minutesSynthesis of 1,5-benzodiazepines from o-phenylenediamine. nih.gov

Once this compound is synthesized, its subsequent functionalization presents a challenge in regioselectivity. The two amino groups, being in ortho positions, have different electronic environments due to the influence of the tert-butoxy group at the 4-position, but their reactivity can still be similar. Controlling which amine reacts is crucial for synthesizing specific target molecules.

Several strategies can be employed to achieve regioselective functionalization. One approach is to exploit the inherent electronic differences between the two amino groups. The amine at the 2-position is ortho to the electron-donating tert-butoxy group, while the amine at the 1-position is meta to it, potentially leading to differential reactivity that can be leveraged under carefully controlled conditions.

Another strategy involves the use of directing groups or specific catalytic systems. For example, in the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes, the use of a supported gold nanoparticle catalyst (Au/TiO₂) was shown to promote the desired cyclization reaction selectively, whereas in the absence of the catalyst, a mixture of products was observed. mdpi.com This highlights the role of catalysts in guiding the reaction pathway towards a specific regioisomer.

The formation of a transient metal chelate can also be used to control regioselectivity. A method for the regioselective acylation of diols involves forming a copper chelate, which then directs the acylating agent to a specific hydroxyl group. nih.gov A similar principle could potentially be applied to diamines, where chelation with a metal ion could block one amine group, allowing the other to be functionalized selectively.

Furthermore, advanced methods like photocatalytic C-H bond functionalization are emerging as powerful tools for achieving high regioselectivity in arene modification, often guided by the electronic properties of the substrate or through directing groups. nih.gov Such modern techniques could offer new avenues for the selective functionalization of this compound.

Scalability and Industrial Production Considerations

The transition of a synthetic route from a laboratory scale to industrial production introduces a new set of challenges. For the synthesis of this compound, considerations of cost, safety, efficiency, and environmental impact are paramount.

The choice of catalyst is also critical for industrial applications. Heterogeneous catalysts are generally preferred over homogeneous ones because they can be more easily separated from the reaction mixture and recycled, reducing costs and minimizing metal contamination in the final product. The development of highly active and stable catalysts, such as the CuFe₂O₄ nanoparticles that can be recovered magnetically and reused for multiple cycles, is particularly attractive for industrial processes. researchgate.netnih.gov

Solvent choice is another major consideration. While solvents like ethyl acetate and dichloromethane are common in the lab, their use on an industrial scale involves considerations of cost, flammability, toxicity, and environmental regulations. koreascience.krmdpi.com The development of syntheses in greener solvents like water or even under solvent-free conditions is a significant goal for sustainable industrial chemistry. researchgate.netnih.gov

Electronic Effects of the 4-(Tert-butoxy) Substituent on Reactivity

The tert-butoxy group, positioned para to one of the amine groups, exerts a significant electronic influence on the aromatic ring. This effect is a combination of the electron-donating nature of both the oxygen atom and the tert-butyl group.

Inductive and Resonance Effects: The oxygen atom in the tert-butoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through a +R (resonance) effect. This increases the electron density of the aromatic ring, particularly at the ortho and para positions. Concurrently, the tert-butyl group attached to the oxygen is an electron-donating group through an inductive effect (+I). stackexchange.com This combined electron-donating character activates the benzene ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene. msu.edu

Influence on Amine Reactivity: The increased electron density on the aromatic ring also enhances the nucleophilicity of the two amine groups. This makes them more reactive towards electrophiles. The tert-butoxy group helps to stabilize the transition states of reactions involving the amine groups. Studies on related molecules have shown that electron-donating groups can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can influence the molecule's electrochemical properties. nih.gov

Table 1: Electronic Effects of the 4-(Tert-butoxy) Substituent

Effect Description Consequence on Reactivity
+R Effect (Resonance) The oxygen atom donates lone pair electrons to the benzene ring. Increases electron density on the ring, activating it towards electrophilic substitution.
+I Effect (Inductive) The tert-butyl group pushes electron density towards the ring. stackexchange.com Further enhances the electron-donating nature of the substituent.

Steric Impact of the Tert-butoxy Group on Reaction Pathways

The tert-butyl group is notably bulky, which introduces significant steric hindrance. researchgate.net This steric bulk can play a crucial role in dictating the regioselectivity and feasibility of certain reactions. numberanalytics.comcdnsciencepub.com

Hindrance to Ortho Substitution: While the electronic effects of the tert-butoxy group activate the positions ortho to it (positions 3 and 5), the sheer size of the group can physically block the approach of reactants to these sites. msu.edu This steric hindrance often directs incoming electrophiles to the less hindered positions of the molecule.

Influence on Amine Accessibility: The tert-butoxy group can also influence the accessibility of the adjacent amine groups. While not directly bonded to them, its size can affect the orientation of reactants approaching the nucleophilic centers, potentially favoring reactions at the amine group further away from the bulky substituent in certain contexts. The presence of bulky substituents is known to reduce conformational flexibility, which can impact reaction rates. numberanalytics.com

Nucleophilic Reactivity of the Amine Centers

The two primary amine groups are the main centers of nucleophilic reactivity in this compound.

Ortho-phenylenediamines are well-known precursors for the synthesis of various heterocyclic compounds through condensation reactions. This compound readily undergoes condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) and α-diketones, to form quinoxaline (B1680401) derivatives. Similarly, condensation with carboxylic acids or their derivatives can yield benzimidazoles. The reaction with glyoxal, for instance, would proceed via the formation of a diimine intermediate which then cyclizes. nih.gov

Schiff bases, or imines, are formed through the reaction of the primary amine groups with aldehydes or ketones. wikipedia.org This reaction typically involves a two-step process: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. youtube.comnih.gov Given that this compound has two amine groups, it can react with two equivalents of an aldehyde or ketone to form a di-imine, often a conjugated system. These Schiff base derivatives are important ligands in coordination chemistry. wikipedia.orgnih.gov

Table 2: General Scheme for Schiff Base Formation

Reactant 1 Reactant 2 Intermediate Product

The amine groups of this compound can act as nucleophiles in substitution reactions. windows.net They can, for example, displace leaving groups from alkyl halides or activated aryl halides. libretexts.org The rate and mechanism of these reactions (typically SN2 for alkyl halides and SNAr for activated aryl halides) are influenced by the steric hindrance around the nucleophilic nitrogen atoms and the electronic properties of the substrate. libretexts.orginflibnet.ac.in The electron-donating tert-butoxy group enhances the nucleophilicity of the amines, promoting these reactions.

Oxidation and Reduction Pathways of the Diamine Moiety

The diamine moiety is redox-active and can undergo both oxidation and reduction reactions.

Oxidation: Ortho-phenylenediamines are susceptible to oxidation, which can lead to the formation of colored products. The oxidation can proceed in one-electron steps to form radical cations and further to diimines. nih.gov The specific products formed depend on the oxidizing agent and the reaction conditions. The presence of the electron-donating tert-butoxy group can lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted o-phenylenediamine.

Reduction: While the benzene ring is generally stable, under harsh conditions such as high pressure and in the presence of catalysts like Platinum, Palladium, or Nickel, the aromatic ring can be reduced to a cyclohexane (B81311) ring. libretexts.org However, selective reduction of other functional groups in the presence of the aromatic diamine is more common in synthetic applications.

Radical Chemistry Involving Aromatic Diamines

The radical chemistry of aromatic diamines, including ortho-phenylenediamines (OPDs), is a field of significant interest due to the diverse reactivity of the radical species that can be generated. The presence of two electron-donating amino groups on the aromatic ring makes these compounds susceptible to oxidation, leading to the formation of radical cations. The nature and position of substituents on the aromatic ring, such as the tert-butoxy group in this compound, can significantly influence the stability and subsequent reaction pathways of these radical intermediates.

The oxidation of aromatic diamines can be initiated through various methods, including chemical oxidants, electrochemical processes, and photoredox catalysis. Upon one-electron oxidation, an aromatic diamine is converted into its corresponding radical cation. These radical cations are key intermediates that can undergo several subsequent reactions, such as dimerization, polymerization, or acting as radical trapping agents.

For instance, o-phenylenediamine is known to be a privileged pharmacophore for radical-trapping activity. Theoretical and experimental studies have shown that the ortho-amine group can interact with a radical species, forming a stabilized seven-membered ring in the transition state, which enhances its reactivity compared to other antioxidants. beilstein-journals.org This suggests that this compound would also exhibit potent radical-scavenging properties.

The tert-butoxy group at the 4-position is an electron-donating group, which is expected to lower the oxidation potential of the molecule, making it more susceptible to oxidation compared to unsubstituted o-phenylenediamine. This is supported by studies on substituted anilines, where electron-donating groups have been shown to decrease the oxidation potential. rsc.org The tert-butoxyl radical itself is a versatile reactive intermediate in organic synthesis, known to participate in hydrogen atom transfer (HAT) reactions and β-scission. acs.org While the tert-butoxy group on the aromatic ring is generally stable, its electronic influence is crucial in modulating the reactivity of the diamine.

The subsequent reactions of the radical cation of an o-phenylenediamine derivative can be complex. For example, the oxidation of o-phenylenediamine can lead to the formation of 2,3-diaminophenazine through a dimerization process. In the context of this compound, similar dimerization or even polymerization pathways are conceivable, leading to novel phenazine-based structures with a tert-butoxy substituent.

Computational studies on the intramolecular radical addition to substituted anilines have highlighted the importance of polar effects, where electrophilic radicals react faster with nucleophilic arenes. beilstein-journals.org The tert-butoxy group, being electron-donating, increases the nucleophilicity of the aromatic ring in this compound, which would influence the kinetics of its reactions with radical species.

Research Findings on Related Aromatic Diamine Radicals

To illustrate the nature of radical species derived from aromatic diamines, the following table summarizes representative experimental data for radical cations of related N,N,N',N'-tetrasubstituted p-phenylenediamines, which are structurally related and provide an indication of the magnetic properties of such radicals.

Compound/Radical Speciesg-factorHyperfine Coupling Constants (mT)Reference
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) radical cation2.0059a(N) = 0.7156, a(Harom) = 0.2071, a(HCH3) = 0.6686 mdpi.com
N,N,N',N'-Tetraisopropyl-p-phenylenediamine (TiPrPD) radical cation2.0059a(N) = 0.8170, a(Harom) = 0.2230, a(HCH) = 0.0550 mdpi.com
Bis(pyrrolidino)benzene (BPyrB) radical cation2.0060a(N) = 0.7780, a(Harom) = 0.2110, a(Hα-CH2) = 0.8500, a(Hβ-CH2) = 0.0400 mdpi.com

Formation of Heterocyclic Scaffolds

The presence of the ortho-diamino functionality in this compound is a key feature that enables its use as a precursor in the synthesis of various fused heterocyclic systems. These reactions typically involve condensation with dicarbonyl compounds or other suitable reagents to form five- or six-membered heterocyclic rings fused to the benzene ring.

Benzimidazole Derivatives

Benzimidazoles are a significant class of heterocyclic compounds with a benzene ring fused to an imidazole (B134444) ring. rsc.org The synthesis of benzimidazole derivatives from 1,2-diaminobenzenes is a well-established strategy. organic-chemistry.org This typically involves the condensation of the diamine with aldehydes or carboxylic acids (or their derivatives). The reaction with aldehydes, often catalyzed by acids or oxidizing agents, is a common and efficient method. rsc.orgnih.gov Various catalytic systems, including metal-based catalysts and metal-free conditions, have been developed to promote this transformation. rsc.orgresearchgate.net For instance, the condensation of o-phenylenediamines with aldehydes can be catalyzed by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG) for high yields. nih.gov Another approach involves the use of potassium tert-butoxide to promote the intermolecular cyclization of 2-iodoanilines with nitriles, offering a transition-metal-free synthesis of benzimidazoles. nih.gov

The general scheme for the synthesis of benzimidazole derivatives from this compound and an aldehyde is depicted below:

  • Starting Materials: this compound and an aldehyde (R-CHO)
  • Reaction: Condensation and subsequent oxidative cyclization.
  • Product: 2-substituted-5-(tert-butoxy)-1H-benzimidazole
  • A variety of catalysts and reaction conditions can be employed to optimize the synthesis of these benzimidazole derivatives.

    Table 1: Examples of Catalytic Systems for Benzimidazole Synthesis

    Catalyst/Promoter Reaction Conditions Key Features Reference
    Ceric Ammonium Nitrate (CAN) Polyethylene Glycol (PEG) High yields nih.gov
    p-Toluenesulfonic acid Grinding, solvent-free High efficiency, mild conditions rsc.org
    VOSO₄ - High yields, broad substrate scope, recyclable catalyst rsc.org
    Nano-Fe₂O₃ Aqueous medium Short reaction times, high efficiency, recyclable catalyst rsc.org
    Potassium tert-butoxide - Transition-metal-free nih.gov

    Quinoxaline Derivatives

    Quinoxalines, which feature a benzene ring fused to a pyrazine (B50134) ring, are another important class of N-heterocyclic compounds. nih.gov The most prevalent method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. sapub.orgresearchgate.net This reaction is generally facile and widely applicable. sapub.org

    The reaction of this compound with a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl) would yield a 6-(tert-butoxy)quinoxaline derivative. The specific substituents on the quinoxaline ring are determined by the nature of the dicarbonyl compound used.

    Table 2: Synthesis of Quinoxaline Derivatives

    Reactant 1 Reactant 2 (1,2-Dicarbonyl Compound) Product
    This compound Glyoxal 6-(tert-butoxy)quinoxaline
    This compound Biacetyl (2,3-butanedione) 2,3-dimethyl-6-(tert-butoxy)quinoxaline
    This compound Benzil 2,3-diphenyl-6-(tert-butoxy)quinoxaline

    Numerous catalytic systems and reaction conditions have been explored to enhance the efficiency and scope of quinoxaline synthesis. These include the use of various catalysts like copper sulfate, nickel nanoparticles, and bismuth-based catalysts. sapub.org Green chemistry approaches, such as one-pot syntheses and reactions in aqueous media, have also been developed. nih.gov

    Pyrrolo[1,2-a]quinoxaline (B1220188) and Pyrrolo[1,2-a]pyrazine Derivatives

    Further derivatization of the quinoxaline scaffold can lead to more complex heterocyclic systems. Pyrrolo[1,2-a]quinoxalines are tricyclic compounds that have been investigated for their potential biological activities. nih.govnih.gov The synthesis of these derivatives can be achieved through various strategies, often involving the construction of the pyrrole (B145914) ring onto a pre-formed quinoxaline core. One-pot synthesis methods have also been developed. For example, an iodine-catalyzed cascade coupling reaction has been reported for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives. rsc.org Another approach involves a Buchwald-Hartwig cross-coupling reaction to introduce piperazinyl moieties onto the pyrrolo[1,2-a]quinoxaline skeleton. rsc.org

    Other Benzo-Fused Heterocycles

    The versatility of o-phenylenediamines extends to the synthesis of a wide array of other benzo-fused heterocycles. core.ac.uk Depending on the reaction partner, various five, six, and seven-membered rings can be fused to the benzene ring. For instance, reaction with appropriate precursors can lead to the formation of benzothiazines or other complex polycyclic heteroaromatic compounds. organic-chemistry.orgmdpi.com The synthesis of these structures often relies on transition-metal-catalyzed cross-coupling reactions or other modern synthetic methodologies to construct the desired ring systems. researchgate.net

    Supramolecular Assembly and Host-Guest Chemistry

    Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The derivatives of this compound, particularly the heterocyclic scaffolds, can participate in supramolecular assembly and host-guest chemistry. nih.gov The formation of well-defined, larger structures is driven by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.net

    The cavities within these supramolecular assemblies can encapsulate smaller guest molecules, leading to host-guest complexes. nih.govresearchgate.net This has potential applications in areas like nanoscale reaction vessels, where the confined environment of the host can influence chemical reactions. nih.gov The design of these host-guest systems often involves creating specific recognition sites within the host molecule that are complementary to the guest in terms of size, shape, and chemical functionality. rsc.org The use of techniques like scanning tunneling microscopy (STM) has been instrumental in visualizing and understanding these two-dimensional supramolecular networks at the molecular level. researchgate.net Covalent organic frameworks (COFs) derived from precursors like triphenylamines can also exhibit host-guest chemistry, where the pores of the framework can be modified to selectively bind guest molecules, thereby tuning the electronic properties of the material. rsc.org

    Functional Monomer Derivatization

    The diamino functionality of this compound makes it a suitable candidate for use as a functional monomer in polymerization reactions. sapub.org By reacting with appropriate comonomers, it can be incorporated into polymer chains, imparting specific properties to the resulting material. The tert-butoxy group can influence the solubility and thermal properties of the polymer.

    For instance, condensation polymerization with dicarboxylic acids or their derivatives would lead to the formation of polyamides. Similarly, reaction with dianhydrides would produce polyimides. The resulting polymers would have a repeating unit containing the 5-(tert-butoxy)benzimidazole or a related heterocyclic structure, depending on the specific reaction conditions and comonomers used. These polymers may exhibit interesting electronic, optical, or thermal properties.

    Ligand Synthesis for Coordination Chemistry

    The 4-(tert-butoxy)phenyl moiety, derived from precursors like 4-(tert-butoxy)benzaldehyde (B1266382), is a key component in the synthesis of sophisticated ligands for coordination chemistry. A notable example involves the synthesis of 4′-(4-tert-butoxyphenyl)-3,2′:6′,3″-terpyridine (tpy) ligands. These are typically prepared through a multi-step process. For instance, the reaction of 4-(tert-butoxy)benzaldehyde with two equivalents of 3-acetylpyridine (B27631) in the presence of a base like potassium hydroxide, followed by treatment with aqueous ammonia, yields the desired terpyridine ligand. nih.gov This method highlights the integration of the tert-butoxyphenyl group into complex heterocyclic ligand systems designed to form structured coordination networks. nih.gov

    Chelation Behavior and Ligand Coordination Modes

    The ortho-diamine group of this compound is a classic bidentate chelating unit. Upon deprotonation, it forms an o-phenylenediamido ligand capable of strongly binding to metal centers. This chelation is fundamental to its role in coordination chemistry.

    For example, o-phenylenediamido ligands bearing bulky N-substituents have been used to synthesize stable, two-coordinate tin(II) complexes. rsc.org In these complexes, the diamido ligand coordinates to the tin(II) center, and the nature of the substituents on the benzene ring can influence the electronic properties of the resulting complex. The chelation creates a stable metallocycle that is crucial for the development of redox-active systems and catalysts. The coordination can also involve solvent molecules, leading to three- or four-coordinate tin(II) species in solution. rsc.org While not involving the tert-butoxy derivative specifically, this research demonstrates the typical chelation behavior of the core o-phenylenediamido scaffold.

    Redox-Active Ligand Systems

    The o-phenylenediamine framework is a quintessential example of a "non-innocent" or redox-active ligand. rsc.orgresearchgate.net This means the ligand can actively participate in the redox chemistry of the metal complex, storing and releasing electrons. This property is critical for designing complexes for catalysis and small molecule activation. mdpi.com

    Complexes featuring ligands derived from o-phenylenediamine can undergo reversible, one-electron, ligand-based oxidation events. rsc.org For instance, tin(II) complexes supported by sterically demanding o-phenylenediamido ligands exhibit quasi-reversible ligand-based redox oxidation. rsc.org The redox potential of these complexes can be tuned by modifying the substituents on the aromatic ring. Electron-withdrawing groups tend to shift the oxidation potential to higher values. rsc.org This tunability is essential for designing systems with specific electronic properties.

    The synthesis of metal-redox active ligand complexes, such as copper bis(iminosemiquinone) systems, further illustrates this principle. purdue.edu The reactivity of these complexes is directly tied to the redox state of the ligand, enabling novel chemical transformations. purdue.edu

    Complex TypeMetal CenterRedox BehaviorPotential (vs. Fc/Fc+)Reference
    o-phenylenediamidoSn(II)Quasi-reversible, one-electron ligand-based oxidation-0.45 V to +0.13 V rsc.org
    bis(amidophenolate)Cu(II)Ligand-based oxidation to iminosemiquinoneNot specified purdue.edu

    Incorporation into Complex Molecular Architectures

    The 4-(tert-butoxy)phenyl group is instrumental in directing the assembly of complex molecular architectures, such as coordination polymers and supramolecular networks. The steric bulk of the tert-butoxy group, compared to less branched isomers, can have a significant impact on the final structure of these assemblies. nih.gov

    Ligand SubstituentMetal IonResulting ArchitectureStructural ImpactReference
    4'-(4-tert-butoxyphenyl)Co(II)(4,4) coordination networkNegligible impact on network compared to butan-2-yloxy analog. nih.gov
    4'-(4-butoxyphenyl)Co(II)(4,4) coordination networkServes as a baseline for comparison with branched isomers. nih.gov
    4'-(4-(2-methylpropoxy)phenyl)Co(II)Deformed (4,4) networkCaused by small conformational changes in the ligand. nih.gov

    Stereochemical Control in Derivatization Processes

    Controlling stereochemistry during the derivatization of complex molecules is crucial, as different stereoisomers can exhibit vastly different properties and activities. In the synthesis of ligands from precursors related to this compound, the introduction of stereocenters can lead to racemic mixtures that may require separation or stereoselective synthesis.

    For example, the synthesis of a related terpyridine ligand bearing a butan-2-yloxy substituent, an isomer of the tert-butoxy group, results in a racemic compound due to the presence of a stereogenic center in the substituent. nih.gov While specific studies on the stereochemical control in the derivatization of this compound are not detailed in the provided context, the general principle remains highly relevant. The development of chiral derivatives is a key strategy in fields like asymmetric catalysis and drug design. Research on other complex natural products has shown that enantiomers can have dramatically different biological effects, with one enantiomer being active while the other is not. nih.gov This underscores the importance of stereochemical control in the synthesis of any advanced chemical probe or material.

    Applications in Materials Science and Polymer Chemistry

    Utilization as a Functional Monomer in Polymer Synthesis

    4-(Tert-butoxy)benzene-1,2-diamine serves as a valuable functional monomer in the synthesis of various polymers. The presence of the tert-butoxy (B1229062) group can enhance the solubility of the resulting polymers, a desirable characteristic for processing and film formation.

    For instance, a novel aromatic diamine containing a pendant tert-butyl group was synthesized and subsequently used to prepare an aromatic polyimide. This polyimide demonstrated good solubility in N-methyl-2-pyrrolidone (NMP) and could be cast into a flexible and transparent film. koreascience.krkoreascience.kr The bulky tert-butyl group can also introduce steric hindrance, which affects the packing of polymer chains. koreascience.kr

    In another study, a series of novel triphenylamine-based polyamides and polyimides were synthesized using a diamine monomer functionalized with a tert-butyl group. ntu.edu.tw The majority of these polymers were readily soluble in polar organic solvents and could be cast into tough, flexible films. ntu.edu.tw The incorporation of the tert-butyl group is a strategic approach to improving the processability of high-performance polymers that are often insoluble.

    Precursor for Polyimides and Copolyimides

    The diamine nature of this compound makes it a suitable precursor for the synthesis of polyimides and copolyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.

    A study detailed the preparation of a novel aromatic polyimide from a diamine containing a 4-tert-butyl group and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). koreascience.krkoreascience.kr The resulting polyimide, after chemical imidization of the poly(amic acid) precursor, was soluble and could form a flexible, transparent film. koreascience.krkoreascience.kr However, the presence of the pendant tert-butyl group was found to slightly decrease the thermal stability of the polyimide. koreascience.krkoreascience.kr

    The synthesis of copolyimides also benefits from monomers like this compound. By copolymerizing it with other diamines or dianhydrides, the properties of the resulting polymer can be finely tuned. For example, the incorporation of bulky side groups like tert-butyl can enhance solubility and modify the optical properties of the final copolyimide films.

    Role in Polymerization Catalysis

    While direct use of this compound as a polymerization catalyst is not extensively documented, derivatives of benzene-1,2-diamine are employed in the development of organocatalysts. These catalysts can be utilized in various polymerization reactions.

    For example, bifunctional organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine unit have been synthesized. mdpi.com These catalysts were tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com The study found that the introduction of substituents on the benzene-1,2-diamine moiety influenced the catalytic activity. mdpi.com

    Furthermore, cobalt(II) and nickel(II) complexes with specific ligands are known to catalyze the polymerization of 1,3-butadiene, where the regioselectivity of the polymerization can be influenced by cocatalysts and additives. nih.gov While not directly involving this compound, this highlights the broader role of diamine-metal complexes in polymerization catalysis. The principles of ligand design and catalyst modification are central to controlling polymer structure and properties.

    Development of Porous Organic Materials

    This compound and its derivatives can be used as building blocks for the synthesis of porous organic materials. These materials, such as porous organic polymers (POPs), are of interest for applications in gas storage, separation, and catalysis due to their high surface area and tunable porosity.

    The synthesis of a novel porous organic polymer based on triazine and cyclohexanone (B45756) rings was achieved through Schiff base condensation. nih.gov While this specific example does not use this compound, the underlying principle of using amine-functionalized monomers to create porous networks is relevant. The bulky tert-butoxy group could be strategically employed to create void spaces within a polymer network, thus enhancing its porosity.

    The development of metal-organic frameworks (MOFs) also relies on organic linkers, often containing amine functionalities. For instance, Cu-1,4-benzene dicarboxylate MOFs have been synthesized from recycled plastic waste. researchgate.net The versatility of organic synthesis allows for the incorporation of functional groups like tert-butoxy into the linker molecules, which could influence the properties of the resulting MOF.

    Electronic Applications in Organic Devices

    Derivatives of this compound have potential applications in organic electronic devices, such as organic light-emitting diodes (OLEDs). The tert-butyl group is often incorporated into organic molecules used in OLEDs to improve their amorphous film-forming properties, which can enhance device performance and stability. researchgate.net

    For example, a 2-(4-biphenylyl)-5-(4-tert-butyl-phenyl)-1,3,4-oxadiazole (PBD) layer was inserted between the hole-injecting and hole-transporting layers in an OLED. researchgate.net This resulted in improved electroluminescent efficiency due to better charge carrier balance. researchgate.net The tert-butyl group helps to break molecular stacking, leading to the formation of stable amorphous films. researchgate.net

    Furthermore, novel polyamides and polyimides containing tert-butyltriphenylamine groups have been synthesized and shown to exhibit electrochromic characteristics. ntu.edu.tw These polymers displayed reversible color changes upon electrochemical oxidation, suggesting their potential use in electrochromic devices. ntu.edu.tw The tert-butyl groups in these polymers also contribute to their solubility and the stability of the oxidized form of the triphenylamine (B166846) unit. ntu.edu.tw

    Theoretical and Computational Chemistry of 4 Tert Butoxy Benzene 1,2 Diamine and Its Derivatives

    Density Functional Theory (DFT) Studies

    Density Functional Theory (DFT) has become a primary workhorse in the computational study of organic molecules due to its favorable balance of accuracy and computational cost. It is extensively used to investigate the properties of complex aromatic systems, including derivatives of 4-(tert-butoxy)benzene-1,2-diamine.

    DFT calculations are highly effective in mapping the electron distribution within a molecule, which is crucial for predicting its chemical behavior. The molecular electrostatic potential (MEP) is a key output of these calculations. The MEP surface visualizes the charge distribution and indicates the regions most susceptible to electrophilic and nucleophilic attack.

    In studies of related aromatic compounds, such as biphenyl (B1667301) derivatives, the MEP analysis reveals that negative potential (typically shown in red or yellow) is concentrated around electronegative atoms like oxygen and nitrogen, marking them as likely sites for electrophilic attack. nih.govnih.gov Conversely, regions of positive potential (shown in blue) are usually found around hydrogen atoms, particularly those attached to amines, identifying them as sites for nucleophilic interaction. nih.gov For instance, in a benzyloxy-biphenyl-carboxylic acid derivative, the electron density in the Highest Occupied Molecular Orbital (HOMO) was found to be concentrated on the biphenyl rings, while the Lowest Unoccupied Molecular Orbital (LUMO) density was located on the benzoic acid portion, indicating the regions for electron donation and acceptance, respectively. nih.gov This separation of frontier molecular orbitals is fundamental to understanding charge transfer and reactivity.

    The analysis of Mulliken atomic charges, another output of DFT calculations, provides a quantitative measure of the partial charge on each atom, further refining the prediction of reactive sites.

    A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. These theoretical structures can be compared with experimental data, most commonly from single-crystal X-ray diffraction, to validate the computational method.

    For various complex organic molecules, including biphenyl derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311+G(d,p) have shown excellent agreement between calculated and experimental geometric parameters (bond lengths and angles). nih.govnih.gov In a study on a substituted biphenyl-carboxylic acid, the calculated bond lengths and angles were found to be in good agreement with the experimental X-ray data. nih.gov Similarly, for a 1,4-distyryl-2,5-dimethoxybenzene derivative, the optimized geometry from DFT calculations closely matched the experimental structure. nih.gov Discrepancies between gas-phase theoretical calculations and solid-state experimental data can often be attributed to intermolecular interactions, such as hydrogen bonding, present in the crystal lattice. nih.gov

    Table 1: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for a Biphenyl Derivative

    ParameterBond/AngleExperimental Value (X-ray)Calculated Value (DFT/B3LYP)
    Bond Length (Å) C-C (in ring)1.375 - 1.4011.389 - 1.405
    C=O1.2581.250
    C-O1.3091.315
    **Bond Angle (°) **C-C-C (in ring)118.5 - 121.3118.9 - 120.8
    O=C-O122.5122.1
    Data synthesized from representative values found in literature for similar structures. nih.govnih.gov

    DFT calculations can accurately predict various spectroscopic properties, including vibrational (FT-IR and FT-Raman) and electronic (UV-Vis) spectra. The calculation of harmonic vibrational frequencies allows for the assignment of experimental spectral bands to specific molecular motions. tandfonline.com Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, providing predictions of UV-Vis absorption maxima (λmax). nih.gov

    In studies of biphenyl derivatives, the calculated vibrational spectra from DFT methods show good correlation with experimental FT-IR and FT-Raman spectra, aiding in the detailed assignment of vibrational modes. tandfonline.com Furthermore, TD-DFT calculations have been successfully used to predict the electronic absorption spectra of complex chromophores. For example, in a study of a 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, the vertical excitation and emission energies were calculated to understand its optical properties, and the results were consistent with experimental observations. nih.gov The energy gap between the HOMO and LUMO is another critical parameter obtained from these calculations, which correlates with the electronic transition energy and the chemical reactivity of the molecule. nih.gov

    Molecular Modeling of Intermolecular Interactions

    Understanding the non-covalent interactions that govern how molecules pack in the solid state is crucial for predicting crystal structures and material properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystals.

    The Hirshfeld surface is mapped with properties like dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm surface highlight significant interactions, such as hydrogen bonds. nih.govnih.gov The analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts and provide quantitative percentages for each type of interaction.

    Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Aromatic Derivatives

    Interaction TypeContribution (%) - Compound AContribution (%) - Compound BContribution (%) - Compound C
    H···H 69.654.139.7
    C···H/H···C 20.312.639.0
    O···H/H···O 8.615.418.0
    F···H/H···F N/A16.9N/A
    Data represents findings for different substituted aromatic compounds reported in the literature. nih.govnih.govnih.gov

    These analyses reveal how bulky groups like tert-butyl influence crystal packing and how specific hydrogen bonds and π–π stacking interactions direct the assembly of molecules in the solid state. iucr.org

    Mechanistic Insights from Computational Studies

    Computational chemistry is instrumental in elucidating complex reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation barriers. While specific mechanistic studies on this compound are not widely available, research on related systems demonstrates the power of this approach.

    For example, computational studies on the reaction mechanisms of metal complexes with organic molecules have provided detailed insight into reaction pathways that are difficult to probe experimentally. nih.gov DFT calculations can distinguish between different possible mechanisms, such as dissociative versus non-dissociative pathways, by comparing the energy profiles of each route. nih.gov The steric and electronic effects of substituents, like the bulky tert-butyl group, can be modeled to understand their influence on reaction rates and selectivity.

    Studies on the reactivity of substituted benzenediamines have shown that the nature of substituents significantly affects the kinetics of reactions like oxidative coupling. nih.gov Computational models can explain these effects by analyzing how substituents alter the electron density at the reactive amine sites and the stability of reaction intermediates. Furthermore, computational investigations into catalyst deactivation have used DFT to model the interaction of catalyst poisons with active sites, providing a molecular-level understanding of the poisoning mechanism. mdpi.com

    Correlation between Theoretical Predictions and Experimental Observations

    The validity and utility of computational models are established by the correlation between theoretical predictions and experimental results. Across the studies of derivatives of this compound and related compounds, a strong correlation is consistently observed.

    Structural Chemistry: As mentioned in section 6.1.2, optimized molecular geometries from DFT calculations show excellent agreement with X-ray crystallography data, with minor deviations explained by solid-state packing effects. nih.govnih.gov

    Spectroscopy: Calculated vibrational and electronic spectra reproduce experimental IR, Raman, and UV-Vis spectra with good accuracy, allowing for confident spectral assignment. nih.govtandfonline.com

    Reactivity: The prediction of reactive sites using MEP maps aligns with known chemical reactivity patterns. nih.govnih.gov The calculated HOMO-LUMO gaps correlate with electrochemical properties and the ease of electronic excitation observed experimentally. nih.govchemrxiv.org

    Intermolecular Interactions: Hirshfeld surface analysis provides a quantitative breakdown of intermolecular forces that successfully explains the observed crystal packing and supramolecular structures determined by X-ray diffraction. nih.govnih.govnih.gov

    This strong correspondence between theory and experiment underscores the predictive power of computational chemistry and its role as an indispensable tool in modern chemical research, enabling the detailed interpretation of experimental data and the rational design of new functional molecules.

    Advanced Analytical and Spectroscopic Characterization of 4 Tert Butoxy Benzene 1,2 Diamine Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy stands as an unparalleled method for providing a detailed atomic-level view of molecular structures. Through the analysis of the magnetic properties of atomic nuclei, chemists can deduce the connectivity and chemical environment of atoms within a molecule.

    1H NMR for Proton Environment Elucidation

    Proton (1H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. For derivatives of 4-(tert-butoxy)benzene-1,2-diamine, distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the tert-butoxy (B1229062) group are expected.

    The tert-butyl group characteristically presents as a sharp singlet in the upfield region of the spectrum, typically around 1.3-1.5 ppm, integrating to nine protons. The aromatic protons, influenced by the electron-donating amine and tert-butoxy groups, will appear in the aromatic region (typically 6.0-8.0 ppm). Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) provide crucial information about their relative positions on the benzene (B151609) ring. The amine (NH2) protons often appear as a broad singlet, and their chemical shift can be variable and influenced by solvent and concentration.

    For instance, in a related compound, 4-(tert-butyl)benzene-1,2-diamine, the aromatic protons would likely exhibit a complex splitting pattern due to their proximity and coupling to each other. The chemical shifts would be influenced by the electron-donating effects of both the amino and tert-butoxy groups.

    Table 1: Representative 1H NMR Data for a Substituted Benzene Derivative

    Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
    Aromatic6.5 - 7.5Multiplet3H
    Amine (NH2)3.5 - 5.0Broad Singlet4H
    tert-Butyl~1.3Singlet9H

    13C NMR for Carbon Skeleton Analysis

    Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal.

    In this compound derivatives, the carbon atoms of the benzene ring will resonate in the downfield region (typically 100-160 ppm). The carbons directly attached to the nitrogen and oxygen atoms will be shifted further downfield due to the electronegativity of these atoms. The quaternary carbon of the tert-butoxy group appears around 78-83 ppm, while the methyl carbons of the tert-butyl group show a characteristic signal in the upfield region, typically around 28 ppm.

    Table 2: Expected 13C NMR Chemical Shift Ranges for this compound Derivatives

    Carbon TypeExpected Chemical Shift (δ, ppm)
    Aromatic C-O145 - 155
    Aromatic C-N135 - 145
    Aromatic C-H110 - 130
    Quaternary C (tert-butoxy)78 - 83
    Methyl C (tert-butoxy)~28

    Two-Dimensional NMR Techniques (e.g., DEPT, COSY) for Structural Confirmation

    DEPT (Distortionless Enhancement by Polarization Transfer) experiments help in distinguishing between CH, CH2, and CH3 groups. This is particularly useful in complex molecules where signal overlap can occur in the 13C NMR spectrum.

    COSY (Correlation Spectroscopy) is a powerful homonuclear correlation technique that reveals proton-proton (1H-1H) coupling networks. researchgate.netresearchgate.net Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. researchgate.net This is instrumental in piecing together molecular fragments, for example, by confirming the connectivity of protons on the aromatic ring. A COSY spectrum of a this compound derivative would show correlations between adjacent aromatic protons, confirming their substitution pattern. researchgate.net

    Mass Spectrometry (MS)

    Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.

    Molecular Ion Confirmation (e.g., ESI-MS, HRMS)

    The initial step in mass spectrometric analysis is the determination of the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that often leave the molecular ion intact. rsc.org For this compound (C10H16N2O), the expected molecular weight is approximately 180.25 g/mol . bldpharm.combldpharm.com ESI-MS would typically show a prominent peak at m/z [M+H]+, which would be around 181.26.

    High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion. rsc.orgamazonaws.com This is a definitive method for confirming the molecular formula of a newly synthesized compound. rsc.org For a derivative of this compound, HRMS would be used to confirm that the experimentally measured mass matches the calculated mass for the proposed chemical formula. amazonaws.com

    Fragmentation Pattern Analysis for Structural Inference

    In addition to the molecular ion, mass spectrometry can cause the molecule to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. chemguide.co.uklibretexts.org

    Table 3: Potential Fragmentation Ions for this compound in Mass Spectrometry

    Ionm/z (approximate)Description
    [M]+•180Molecular Ion
    [M - CH3]+165Loss of a methyl radical
    [M - C4H8]+•124Loss of isobutylene

    The analysis of these fragmentation patterns, often in conjunction with NMR data, allows for the unambiguous structural elucidation of this compound derivatives. rsc.org

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule. In the analysis of this compound derivatives, IR spectroscopy is crucial for confirming the presence of key structural motifs.

    The IR spectrum of a this compound derivative is expected to exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine groups typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tert-butyl group are found just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage is expected in the 1200-1300 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

    Table 1: Expected Infrared Absorption Bands for this compound Derivatives

    Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
    Amine (N-H)Stretching3300 - 3500
    Amine (N-H)Bending1580 - 1650
    Aromatic C-HStretching3000 - 3100
    Aliphatic C-H (tert-butyl)Stretching2850 - 2970
    Ether (Ar-O-C)Stretching1200 - 1300
    Aromatic C=CStretching1400 - 1600
    Aromatic C-HOut-of-plane Bending700 - 900

    X-ray Diffraction Analysis for Solid-State Molecular Structures

    X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and crystallographic parameters such as the space group and unit cell dimensions, which are fundamental to understanding the molecule's structure and intermolecular interactions.

    For derivatives of this compound, XRD analysis would reveal the conformation of the tert-butoxy group relative to the benzene ring and the spatial arrangement of the two amine substituents. It would also elucidate the packing of the molecules in the crystal lattice, highlighting any hydrogen bonding or other intermolecular forces that stabilize the solid-state structure.

    While a crystal structure for this compound itself is not available in the provided search results, studies on related metal complexes and substituted diamines offer a glimpse into the type of data obtained. For instance, the crystal structure of a binuclear zinc(II) complex with a ligand derived from tert-butyl acetoacetate, bis(μ-4-tert-butoxy-4-oxobut-2-en-2-olato)bis[(4-tert-butoxy-4-oxobut-2-en-2-olato)ethanolzinc(II)], has been reported. nih.gov This complex, [Zn₂(C₈H₁₃O₃)₄(C₂H₅OH)₂], features a distorted octahedral coordination geometry around the zinc atoms. nih.gov Similarly, a copper(II) metal complex with a 4-tert-butyl-pyridinium organic cation, (C₉H₁₄N)₂[CuCl₄], crystallizes in the monoclinic system with a Pc space group and forms a 3D network through C–H···Cl and N–H···Cl hydrogen bonds. mdpi.com In another example, (diamine)tetracarboxylatoplatinum(IV) complexes have been characterized by X-ray analysis, revealing detailed geometric parameters. ewha.ac.kr

    Table 2: Illustrative Crystallographic Data for Related Compounds

    CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
    [Zn₂(C₈H₁₃O₃)₄(C₂H₅OH)₂]MonoclinicP2₁/na = 10.3398(3) Å, b = 18.2570(4) Å, c = 13.0645(3) Å, β = 108.889(2)° nih.gov
    (C₉H₁₄N)₂[CuCl₄]MonoclinicPca = 13.024(3) Å, b = 7.576(2) Å, c = 22.181(5) Å, β = 98.74(3)° mdpi.com
    (dach)Pt(O₂CCH₃)₄MonoclinicP2₁/ca = 12.345(2) Å, b = 10.987(3) Å, c = 16.345(4) Å, β = 109.87(1)° ewha.ac.kr

    Elemental Analysis for Empirical Formula Validation

    Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed empirical formula. This comparison is a critical step in the characterization of a new substance, providing strong evidence for its elemental composition and purity.

    For a derivative of this compound, elemental analysis would be performed to confirm the expected ratios of carbon, hydrogen, and nitrogen. A close agreement between the found and calculated values, typically within ±0.4%, is considered a validation of the compound's empirical formula.

    While specific elemental analysis data for this compound derivatives were not found in the search results, numerous studies on related novel compounds demonstrate the application of this technique. For example, in the synthesis of new 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one derivatives, elemental analysis was used to confirm the composition of the products. For one such derivative, C₂₃H₂₀N₄O, the calculated percentages were C, 74.98; H, 5.47; N, 15.21, which were in close agreement with the found values of C, 75.11; H, 5.63; N, 15.30.

    Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₆N₂O)

    ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
    CarbonC12.0110120.1066.63%
    HydrogenH1.0081616.1288.95%
    NitrogenN14.01228.0215.55%
    OxygenO16.00116.008.88%
    Total 180.248 100.00%

    Chromatographic Methods for Purity Assessment and Separation of Complex Mixtures

    Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of compounds and for separating complex mixtures. These methods are highly sensitive and can detect even trace amounts of impurities.

    For this compound derivatives, HPLC is a particularly suitable method for purity determination. A reverse-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. The purity of a sample is typically determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound under specific conditions serves as an identifying characteristic.

    Research on the separation of related compounds provides a framework for developing methods for this compound derivatives. For instance, a method for the analysis of 1-(tert-butoxy)-4-(2-methoxyethyl)benzene (B1274173) has been developed using a Newcrom R1 reverse-phase HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Furthermore, the purity of a series of benzene-1,4-disulfonamides was determined by HPLC using a Kinetex XB-C18 column with a gradient elution of acetonitrile/water or methanol/water with 0.1% formic acid. nih.gov In a study on the synthesis of 4-tert-butylcatechol, GC was used in conjunction with ¹³C NMR to characterize the reaction products. researchgate.net

    Table 4: Exemplary HPLC Conditions for the Analysis of Related Aromatic Compounds

    Compound/MixtureColumnMobile PhaseDetectionReference
    1-(tert-Butoxy)-4-(2-methoxyethyl)benzeneNewcrom R1 (reverse phase)Acetonitrile, Water, Phosphoric AcidUV, MS sielc.com
    Benzene-1,4-disulfonamide derivativesKinetex XB-C18 (2.6 µm, 4.6x75 mm)Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid (gradient)Not specified nih.gov
    Benzene, Toluene, Xylene (BTX)C18 Bond Pack 3µm (25 cm x 4.6 mm)Water-Methanol (30-70)UV researchgate.net

    Future Research Directions and Emerging Applications

    Development of Novel and Sustainable Synthetic Pathways

    Future research will likely focus on developing more efficient, environmentally benign, and economically viable methods for the synthesis of 4-(tert-butoxy)benzene-1,2-diamine and its derivatives. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. The principles of green chemistry are expected to drive innovation in this area.

    Key research thrusts will include:

    Catalytic Hydrogenation: Exploring novel catalytic systems for the reduction of the corresponding nitroaniline precursor, 2-nitro-4-(tert-butoxy)aniline. This includes the use of earth-abundant metal catalysts and developing processes that operate under milder conditions.

    Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and process control for the synthesis of this and related diamines.

    Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of this compound represents a frontier in sustainable chemistry, potentially offering high selectivity and reduced environmental impact.

    A comparative table of potential synthetic methodologies is presented below.

    Synthetic MethodPotential AdvantagesResearch Focus
    Catalytic HydrogenationHigh yield, scalabilityDevelopment of non-precious metal catalysts, optimization of reaction conditions
    Flow ChemistryEnhanced safety, improved process control, easy scale-upReactor design, optimization of flow parameters
    BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendlyEnzyme screening and engineering, process optimization

    Exploration of New Derivatization Reactions and Synthetic Transformations

    The two adjacent amino groups in this compound provide a versatile platform for a wide range of derivatization reactions, leading to the synthesis of valuable heterocyclic compounds and other complex molecules. Future research will undoubtedly explore new synthetic transformations to expand the chemical space accessible from this precursor.

    A significant area of focus will continue to be the synthesis of benzimidazoles . The condensation of this compound with aldehydes, carboxylic acids, or their derivatives can yield a variety of 5-tert-butoxy-2-substituted-1H-benzimidazoles. nih.govrsc.org These compounds are of interest due to the prevalence of the benzimidazole (B57391) scaffold in pharmaceuticals and functional materials. The bulky tert-butoxy (B1229062) group can influence the pharmacological activity and physical properties of these derivatives.

    Another important class of derivatives are Schiff bases , formed by the condensation of the diamine with aldehydes or ketones. These compounds are excellent ligands for a variety of metal ions and have applications in catalysis and materials science. rsc.org The electronic and steric properties of the tert-butoxy substituent can be used to fine-tune the properties of the resulting metal complexes.

    Advanced Catalytic Applications and Ligand Design

    The design of novel ligands is a cornerstone of modern catalysis, and this compound offers significant potential in this domain. As a bidentate ligand, it can coordinate to a metal center to form stable chelate complexes. bohrium.comrsc.orgrsc.org The tert-butoxy group, being electron-donating, can modulate the electronic properties of the metal center, thereby influencing its catalytic activity.

    Future research in this area will likely involve:

    Synthesis of Chiral Ligands: The development of chiral ligands derived from this compound for asymmetric catalysis is a promising avenue.

    Redox-Active Ligands: o-Phenylenediamines can act as redox-active ligands, participating in electron transfer processes during catalytic cycles. bohrium.comrsc.orgrsc.org The influence of the tert-butoxy group on the redox properties of these ligands warrants investigation.

    Homogeneous and Heterogeneous Catalysis: The immobilization of metal complexes of ligands derived from this compound onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts.

    Integration into Smart Materials and Functional Devices

    The unique chemical structure of this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties. A particularly promising area is the development of polybenzimidazoles (PBIs) . researchgate.netrsc.org PBIs are a class of high-performance polymers known for their excellent thermal and chemical stability. The incorporation of the tert-butoxy group into the polymer backbone could enhance solubility and processability, while also providing a handle for further functionalization after cleavage to the corresponding hydroxyl group.

    Such modified PBIs could find applications in:

    Proton Exchange Membranes for Fuel Cells: PBIs are used in high-temperature proton exchange membrane fuel cells (HT-PEMFCs). rsc.orgmdpi.comrepec.org The functionalization of the polymer with the tert-butoxy group could lead to improved membrane properties.

    Gas Separation Membranes: The tailored porosity and chemical affinity of functionalized PBIs could be exploited for applications in gas separation.

    Sensors: The aromatic diamine moiety can be electrochemically active, making its derivatives potential candidates for the development of chemical sensors.

    Deeper Computational Mechanistic Elucidations and Predictive Modeling

    Computational chemistry provides a powerful tool for understanding reaction mechanisms and predicting the properties of new molecules and materials. Future research on this compound and its derivatives will greatly benefit from the application of theoretical methods such as Density Functional Theory (DFT). researchgate.netresearchgate.netarxiv.orgepa.gov

    Computational studies can be employed to:

    Elucidate Reaction Mechanisms: Investigate the detailed mechanisms of derivatization reactions, such as benzimidazole formation, to optimize reaction conditions and improve yields.

    Predict Electronic and Optical Properties: Calculate the electronic and photophysical properties of new derivatives for applications in organic electronics and photonics.

    Design Novel Catalysts: Model the interaction of metal complexes with substrates to design more efficient and selective catalysts.

    A table summarizing the potential areas for computational investigation is provided below.

    Research AreaComputational MethodPredicted Properties
    Reaction MechanismsDFT, Transition State TheoryActivation energies, reaction pathways
    Electronic PropertiesDFT, TD-DFTHOMO/LUMO energies, absorption and emission spectra
    CatalysisDFT, Molecular MechanicsLigand-metal bonding, substrate binding energies

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